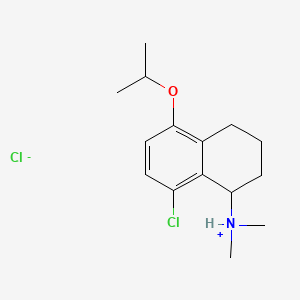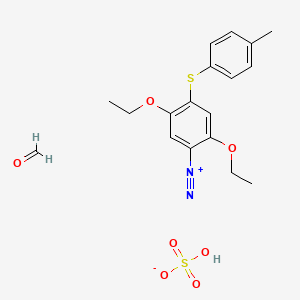
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and an aminomethyl group in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.
Catalysis: A copper(I) catalyst is often used to facilitate the reaction.
Reaction Steps: The process involves C–N coupling, reductive amination, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal catalysts and efficient reaction conditions, such as those involving copper(I) catalysis, are likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the aminomethyl group.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and aminomethyl derivatives, which can have enhanced biological activities.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aminomethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog without the bromine atoms and aminomethyl group.
2-Aminoquinazolin-4(3H)-one: Contains an amino group at the 2-position instead of the aminomethyl group.
Indolo[1,2-a]quinazolinones: These compounds have an indole ring fused to the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is unique due to the presence of bromine atoms and an aminomethyl group, which enhance its reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
75159-33-0 |
|---|---|
Fórmula molecular |
C9H9Br2Cl2N3O |
Peso molecular |
405.90 g/mol |
Nombre IUPAC |
3-(aminomethyl)-6,8-dibromoquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |
Clave InChI |
TYFMWSKHROOOQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)



![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)


![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)






